molecular formula C12H17N3O2 B3020240 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one CAS No. 2320679-90-9

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

Cat. No.: B3020240
CAS No.: 2320679-90-9
M. Wt: 235.287
InChI Key: DWKWKFOPMUPJQP-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one is a bicyclic compound featuring an imidazolidin-2-one core linked via a carbonyl group to a rigid 8-azabicyclo[3.2.1]octane scaffold. The bicyclo[3.2.1]octane system introduces stereochemical complexity (1R,5S configuration) and a methylene substituent at position 3, which may influence steric and electronic properties.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-6-9-2-3-10(7-8)15(9)12(17)14-5-4-13-11(14)16/h9-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWKFOPMUPJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound has shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine receptors. Research indicates that derivatives of azabicyclo compounds can act as selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.

Analgesic Properties

Studies have suggested that compounds similar to 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one exhibit analgesic effects by interacting with opioid receptors. This makes them candidates for developing new pain relief medications with potentially fewer side effects compared to traditional opioids.

Antitumor Activity

Research has indicated that certain azabicyclo compounds possess antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells. The imidazolidinone moiety may enhance the compound's interaction with DNA or cellular targets, warranting further investigation into its anticancer potential.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling through nAChRs . The findings suggest that the structural features of the azabicyclo framework contribute to its efficacy as a neuroprotective agent.

Case Study 2: Analgesic Efficacy

In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic effects of a series of tropane derivatives, including those structurally related to this compound. Results indicated significant pain relief comparable to morphine but with a lower incidence of side effects .

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions or signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Imidazolidin-2-one Moieties

Imidazolidin-2-one derivatives are widely studied for their coordination capabilities and biological activities. Key comparisons include:

Compound Substituents/Modifications Key Properties Biological Activity/Applications References
1-(2-Pyridyl)imidazolidin-2-ones Pyridyl group at N1 of imidazolidin-2-one Neutral bidentate ligands (N, O/S donors); form stable Cu(II) complexes Anticancer activity (e.g., Cu(II) complex 5j: IC₅₀ ~1.5–3.0 µM against tumor cell lines)
1-(4-Methoxy-2-pyridyl)imidazolidin-2-one Methoxy-substituted pyridyl group Forms monocationic Cu(II) complexes ([CuL₂Cl]⁺) with shorter Cu-Cl bonds (2.4877 Å vs. 2.8254 Å in octahedral complexes) Enhanced solubility and stability in polar solvents
1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one Bicyclo[3.2.1]octane scaffold with methylene group Potential steric hindrance and conformational rigidity; unconfirmed bioactivity Likely influences metal coordination or receptor binding due to bicyclic constraints

Key Structural Differences :

  • Rigidity vs.
  • Electron-Donating Groups : Pyridyl and methoxy groups in analogs improve metal coordination strength, whereas the methylene group in the target compound may alter electron density at the carbonyl linkage.
Bicyclic Azabicyclo Derivatives

The 8-azabicyclo[3.2.1]octane moiety is a common motif in bioactive molecules. Comparisons include:

Compound Modifications Key Properties Applications References
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane Boc-protected amine at N8 Molecular weight: 223.31 g/mol; used in synthetic intermediates Pharmaceutical precursor
8-Methyl-8-azabicyclo[3.2.1]octane-4-carbaldehyde Methyl and aldehyde groups Molecular weight: 153.22 g/mol; stereochemical complexity (endo configuration) Chiral building block in organic synthesis
2,2,2-Trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate Trifluoroethyl ester at N8 Molecular weight: 249.23 g/mol; lipophilic substituent Potential herbicide or drug candidate

Key Functional Differences :

  • Substituent Effects : The trifluoroethyl group in enhances lipophilicity, whereas the target compound’s imidazolidin-2-one linkage introduces hydrogen-bonding capability.
  • Stereochemical Impact : The 1R,5S configuration in the target compound may confer distinct binding preferences compared to other bicyclic derivatives.

Biological Activity

The compound 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one is a novel imidazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16N2O2C_{13}H_{16}N_2O_2 and molecular weight of approximately 232.28 g/mol. Its structure includes an imidazolidinone ring fused with an azabicyclo framework, which is significant for its biological interactions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of imidazolidinone derivatives, including the target compound. Notably, compounds in this class have demonstrated a range of biological activities:

  • Anticancer Activity : In vitro studies have indicated that certain imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures were tested against human cancer cell lines and showed varying degrees of cytotoxicity, with selectivity indices calculated to assess their potential therapeutic window .
  • Neuroactive Properties : The azabicyclo structure is often associated with neuroactive properties. Research indicates that derivatives can interact with neurotransmitter systems, potentially serving as leads for developing treatments for neurological disorders .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties for related compounds, suggesting that modifications in the bicyclic structure could enhance efficacy against bacterial strains .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of imidazolidinones:

  • Study 1 : The anticancer potential was assessed by testing a library of imidazolidinones against human breast cancer cells (MCF-7). The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
  • Study 2 : A pharmacokinetic study involving a related compound demonstrated that after oral administration, the bioavailability was relatively low (approximately 6.2%), which raises considerations for formulation strategies in drug development .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/ModelIC50 (µM)Selectivity Index
AnticancerImidazolidinone Derivative AMCF-7 (Breast Cancer)12.51.7
NeuroactivityAzabicyclo Compound BRat Hippocampal NeuronsN/AN/A
AntimicrobialRelated ImidazolidinoneE. coli15N/A

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the interaction with specific receptors or enzymes involved in cell proliferation and apoptosis plays a crucial role in their anticancer activity.

Q & A

How can the stereochemistry of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one be experimentally confirmed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For bicyclic compounds like this, the fused piperidine and pyrrolidine rings adopt specific conformations (e.g., chair/envelope) that can be resolved via SC-XRD. In analogous structures, SHELXL/SHELXS software was used for refinement, with anisotropic displacement parameters and split models for disordered atoms (e.g., fluorine in and ). Key metrics include dihedral angles (e.g., 86.59° between benzene and piperidine planes) and deviations from mean planes (e.g., 0.8433 Å for nitrogen displacement) .

What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Methodological Answer:
Radical cyclization and nucleophilic substitution are common approaches. For example:

  • Radical cyclization : Use of n-tributyltin hydride (TBTH) and AIBN in toluene for diastereocontrol (>99% in ).
  • Nucleophilic substitution : Reaction of nortropinone hydrochloride with aryl halides (e.g., 1,2-difluoro-4-nitrobenzene in DMF at 100°C with K₂CO₃, as in ).
  • Protecting groups : Boc-protected intermediates (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane in ) aid in regioselective functionalization.

How can researchers optimize the yield of imidazolidin-2-one coupling to the bicyclic scaffold?

Methodological Answer:

  • Coupling reagents : Use carbodiimides (e.g., DCC or EDCI) with N-hydroxysuccinimide (NHS) for stable active esters.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity.
  • Temperature control : Reactions at 0–25°C minimize side reactions (e.g., ’s isopropyl alcohol reflux at 60°C for acetylation).
  • Purification : Recrystallization from ethyl acetate/acetone mixtures improves purity ( ).

What analytical techniques are critical for characterizing derivatives of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., imidazolidinone C=O at ~170 ppm).
  • X-ray crystallography : Resolves conformational ambiguities (e.g., ’s chair/envelope fusion).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ’s C19H27NO3, MW 317.42).
  • IR spectroscopy : Detects carbonyl stretches (~1650–1750 cm⁻¹) and amine/imine bonds .

How can structural activity relationship (SAR) studies be designed for this compound?

Advanced Research Focus:

  • Scaffold diversification : Modify the imidazolidin-2-one (e.g., N-acylation in ) or bicyclic substituents (e.g., ’s methyl/cyclopropyl groups).
  • Bioisosteric replacements : Replace the 3-methylene group with electron-withdrawing groups (e.g., nitro in ) to assess electronic effects.
  • Pharmacophore mapping : Use docking studies (e.g., 5-HT₄ receptor agonists in ) to identify critical interactions.

How are computational methods applied to predict the reactivity of this compound?

Advanced Research Focus:

  • DFT calculations : Optimize transition states for cyclization steps (e.g., radical pathways in ).
  • Molecular dynamics : Simulate conformational flexibility of the bicyclic core in solvent models.
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and metabolic stability .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Data Contradiction Analysis:

  • Diastereomer formation : Radical cyclization may yield undesired stereoisomers. Mitigation: Optimize TBTH/AIBN ratios ( ).
  • Low coupling efficiency : Steric hindrance at the bicyclic nitrogen. Mitigation: Use bulky leaving groups (e.g., 4-nitrophenyl esters).
  • Crystallization challenges : Slow evaporation from acetone/ethyl acetate mixtures improves crystal quality ( ).

How can researchers validate the biological relevance of this compound?

Methodological Answer:

  • Target engagement assays : Radioligand binding (e.g., 5-HT₄ receptor in ) or enzyme inhibition studies.
  • In vivo models : Assess pharmacokinetics (e.g., CNS penetration for neuroactive derivatives in ).
  • Toxicity screening : Ames test or hepatocyte viability assays to rule out genotoxicity .

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